E. coli GyrB Inhibition: 5-Cl vs. 5-(Pyridin-4-yl)
X‑ray crystallography confirms that 1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea occupies the GyrB ATP‑binding site with the ethyl urea group making conserved hydrogen bonds, while the 5‑chloro atom projects into a sub‑pocket normally occupied by a larger heteroaryl ring in advanced leads [1]. The closest co‑crystallised comparator, 1‑ethyl-3-[5-pyridin-4-yl-8-(pyridin-3-ylamino)-isoquinolin-3-yl]-urea (PDB 5MMP), retains the same 8‑(pyridin‑3‑ylamino) motif but bears a bulkier 5‑(pyridin‑4‑yl) substituent [2]. In the published GyrB enzyme assay, the 5‑chloro analogue exhibits an IC50 of 2.1 µM, whereas the 5‑(pyridin‑4‑yl) comparator shows an IC50 of 0.18 µM, a ~12‑fold difference driven by additional hydrophobic contacts of the pyridin‑4‑yl ring [1].
| Evidence Dimension | E. coli DNA gyrase B ATPase inhibition IC50 |
|---|---|
| Target Compound Data | 2.1 µM |
| Comparator Or Baseline | 1-ethyl-3-[5-pyridin-4-yl-8-(pyridin-3-ylamino)-isoquinolin-3-yl]-urea IC50 = 0.18 µM |
| Quantified Difference | ~12‑fold lower potency (2.1 vs 0.18 µM) |
| Conditions | E. coli GyrB 24 kDa ATPase domain, ATP‑competitive inhibition assay [1][2] |
Why This Matters
The 5‑chloro compound is a structurally simpler, earlier‑stage probe that provides a cleaner SAR readout for the 5‑position, making it a cost‑effective tool compound for fragment‑based screening, whereas the 5‑(pyridin‑4‑yl) analog is a more potent lead that requires a more complex synthetic route.
- [1] Panchaud, P. et al. Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents. J. Med. Chem. 2017, 60, 3755–3775. Table 3 and supplementary data. doi:10.1021/acs.jmedchem.6b01834 View Source
- [2] PDB entry 5MMP: E. coli DNA Gyrase B 24 kDa ATPase domain in complex with 1-ethyl-3-[5-pyridin-4-yl-8-(pyridin-3-ylamino)-isoquinolin-3-yl]-urea. doi:10.2210/pdb5MMP/pdb View Source
